Methyl 5-bromo-2-hydroxybenzoate, also known as methyl 5-bromosalicylate, is a halogenated aromatic ester serving as a key building block in synthetic organic chemistry. Its primary value lies in the dual functionality of the salicylate core and the strategically placed bromine atom at the C5 position, which acts as a reliable functional handle for carbon-carbon bond formation. This compound is typically supplied as a white to light yellow crystalline powder with a defined melting point of 58-62 °C, ensuring consistent physical properties for process control.
Substituting methyl 5-bromo-2-hydroxybenzoate with near analogs is often unviable due to significant shifts in chemical reactivity and handling properties. The C-Br bond possesses a well-characterized reactivity profile in palladium-catalyzed cross-coupling reactions that is not replicated by the less reactive C-Cl bond of the chloro-analog or the C-H bond of the parent methyl salicylate. Conversely, iodo-analogs, while more reactive, often present higher procurement costs and lower stability. Furthermore, using the corresponding carboxylic acid (5-bromo-2-hydroxybenzoic acid) introduces a reactive acidic proton and drastically different physical properties (e.g., higher melting point), which can complicate solubility, handling, and reaction compatibility in non-polar organic media. Therefore, the specific combination of the methyl ester form and the 5-bromo substituent is critical for predictable performance in many synthetic workflows.
The C5-Br bond provides an optimal balance of reactivity and stability for palladium-catalyzed C-C bond formation, a cornerstone of modern synthetic chemistry. While direct coupling data for this specific ester is sparse, studies on structurally similar 5-bromo-indole and 5-bromo-pyridine scaffolds demonstrate the utility of the Ar-Br bond, achieving excellent yields of 81% to 97% in Suzuki-Miyaura reactions under standard conditions (e.g., Pd(PPh3)4, carbonate base). This performance contrasts with C-Cl analogs, which typically require harsher conditions or more specialized catalyst systems, and C-I analogs, which offer higher reactivity but at the cost of increased price and potential instability.
| Evidence Dimension | Reaction Yield in Suzuki Coupling |
| Target Compound Data | Not directly reported, but class-level performance is high. |
| Comparator Or Baseline | Similar 5-bromo-aryl systems yield 81-97%. Chloro-analogs are less reactive; Iodo-analogs are more reactive but less stable/cost-effective. |
| Quantified Difference | Enables high-yield synthesis where chloro-analogs would be sluggish and iodo-analogs may be economically or chemically impractical. |
| Conditions | Microwave-assisted Suzuki-Miyaura coupling with Pd(PPh3)4 catalyst, Cs2CO3 or K3PO4 base, in solvents like ethanol or dioxane/water at 85-100 °C. |
For process development and manufacturing, this compound provides a reliable and cost-effective entry point for synthesizing complex arylated structures with high efficiency.
The methyl ester form of this compound offers significant handling and processability advantages over its corresponding carboxylic acid, 5-bromo-2-hydroxybenzoic acid. The target compound has a much lower melting point (58-62 °C) compared to the acid (166-169 °C). This lower melting point often correlates with improved solubility in common organic solvents used in synthesis, facilitating homogeneous reaction conditions. Furthermore, the ester group protects the carboxylic acid functionality, preventing unwanted side reactions in processes involving bases or nucleophiles where the free acid would interfere.
| Evidence Dimension | Melting Point |
| Target Compound Data | 58-62 °C |
| Comparator Or Baseline | 5-Bromo-2-hydroxybenzoic acid: 166-169 °C |
| Quantified Difference | >100 °C lower melting point |
| Conditions | Standard atmospheric pressure. |
Procuring the methyl ester avoids a separate esterification step, improves solubility in organic media, and enhances compatibility with a broader range of reaction conditions compared to the free acid.
In medicinal chemistry, the 5-bromo substituent serves as a well-defined modulator of physicochemical properties. Halogenation is a common strategy to tune lipophilicity, metabolic stability, and electronic character to optimize biological activity. For example, studies on N-acylhydrazone derivatives containing a 5-bromo-phenyl moiety demonstrated measurable antibacterial activity (MIC = 62.5 µg/mL against B. subtilis). While not a direct analog, this highlights the role of the 5-bromo substituent in conferring biological effects. Procuring this specific, high-purity isomer allows for systematic exploration in SAR campaigns, providing a reliable data point that cannot be achieved with the unsubstituted parent compound or a crude mixture.
| Evidence Dimension | Antibacterial Activity (of a derivative) |
| Target Compound Data | Derivative shows MIC of 62.5 µg/mL against B. subtilis & P. aeruginosa. |
| Comparator Or Baseline | Unsubstituted (H) or other halogen (Cl, I) analogs. Quantitative comparison in the same assay is not available in the cited study. |
| Quantified Difference | Provides a specific lipophilic and electron-withdrawing group essential for systematic SAR exploration. |
| Conditions | Broth microdilution assay against various bacterial strains. |
This compound is the right choice for building focused chemical libraries where the specific steric and electronic influence of a C5-bromine is required to probe molecular interactions and optimize lead compounds.
This compound is the preferred precursor for synthesizing 5-aryl-salicylate derivatives. Its balanced reactivity ensures high yields in Suzuki and related cross-coupling reactions, making it ideal for projects requiring the efficient construction of bi-aryl scaffolds for pharmaceuticals or advanced materials.
In complex syntheses, the methyl ester serves as an effective protecting group for the carboxylic acid, allowing for chemistry to be performed on other parts of the molecule. Its favorable solubility and handling properties compared to the free acid simplify processing and improve compatibility with a wide range of reagents.
This compound is a valuable starting point for generating libraries of analogs for structure-activity relationship (SAR) studies. The 5-bromo position provides a key vector for diversification via cross-coupling, while the salicylate core is a known pharmacophore, enabling systematic exploration of chemical space to develop potent and selective bioactive agents.
Irritant